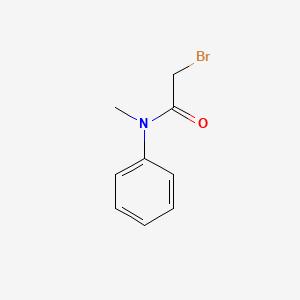

2-bromo-N-methyl-N-phenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDILLQKQASWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183441 | |

| Record name | Acetanilide, 2-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29182-97-6 | |

| Record name | 2-Bromo-N-methyl-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29182-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 2-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029182976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29182-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N-methyl-N-phenylacetamide

This guide provides a comprehensive overview of the synthesis of 2-bromo-N-methyl-N-phenylacetamide, a key intermediate in various chemical and pharmaceutical research applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The primary and most direct synthesis route for this compound involves the acylation of N-methylaniline with bromoacetyl bromide. This reaction is a nucleophilic acyl substitution where the secondary amine (N-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from N-methylaniline and bromoacetyl bromide.

| Parameter | Value | Reference |

| Reactants | N-methylaniline, Bromoacetyl bromide, Triethylamine | [1] |

| Solvent | Ethyl acetate | [1] |

| Reaction Temperature | 0 - 25 °C | [1] |

| Reaction Time | 0.5 hours | [1] |

| Yield | Quantitative (100%) | [1] |

| Product CAS Number | 29182-97-6 | [1][2] |

| Product Molecular Formula | C9H10BrNO | [1][2] |

| Product Molecular Weight | 228.09 g/mol | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

N-methylaniline

-

Bromoacetyl bromide

-

Triethylamine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline in ethyl acetate.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the cooled solution.

-

Slowly add bromoacetyl bromide dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for an additional 30 minutes.[1]

-

Filter the reaction mixture to remove the triethylammonium bromide salt formed.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product, this compound, is obtained in quantitative yield.[1] Further purification can be achieved by recrystallization if necessary.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-methyl-N-phenylacetamide is a halogenated amide derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, incorporating a reactive bromine atom and an N-methyl-N-phenylacetamide moiety, makes it a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and analytical characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a crucial reference for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [2][3] |

| CAS Number | 29182-97-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Methyl-α-bromoacetanilide, 2-Bromo-N-methylacetanilide, N-Methyl-N-phenyl-2-bromoacetamide | [2] |

| Melting Point | 46.8-47.3 °C[2][3], 85.03 °C[4] | |

| Boiling Point | 277.3 ± 23.0 °C at 760 mmHg[2], 311.52 °C[4] | |

| Density | 1.478 ± 0.06 g/cm³[3], 1.43 g/cm³[4] | |

| Water Solubility | 1196.89 mg/L | [4] |

| Appearance | White to light yellow powder/crystal | |

| XLogP3 | 1.77 | [2] |

| Topological Polar Surface Area | 20.3 Ų | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acylation of N-methylaniline with a bromoacetyl halide. A general experimental protocol is outlined below.

Synthesis of this compound

Materials:

-

N-methylaniline

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A solution of N-methylaniline (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

-

Addition of Base: Triethylamine (1.1 equivalents) is added to the stirred solution.

-

Acylation: A solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup: Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. This compound | C9H10BrNO | CID 34495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 29182-97-6 CAS MSDS (2-Bromo-N-methylacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound (29182-97-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to 2-bromo-N-methyl-N-phenylacetamide (CAS Number: 29182-97-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-methyl-N-phenylacetamide (CAS No. 29182-97-6), a versatile chemical intermediate. The document details its chemical and physical properties, established synthesis methodologies, and its application as a precursor in the development of pharmaceuticals and agrochemicals. Due to a lack of available data in scientific literature, this guide will not cover the intrinsic biological activity or associated signaling pathways of the title compound itself. Instead, it will focus on its role as a key building block in synthetic chemistry.

Chemical Identity and Physicochemical Properties

This compound is a halogenated acetamide derivative. Its core structure consists of a phenyl group and a methyl group attached to the nitrogen atom of an acetamide, with a bromine atom substituting one of the methyl protons of the acetyl group.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| CAS Number | 29182-97-6 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical State | Solid | |

| InChI | InChI=1S/C9H10BrNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | [1] |

| InChIKey | YLDILLQKQASWBA-UHFFFAOYSA-N | [2] |

| SMILES | CN(C(=O)CBr)c1ccccc1 |

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary routes are the Wohl-Ziegler reaction and the Schotten-Baumann reaction.[2]

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Synthesis of a Structurally Related Analogue

Reaction: Acylation of aniline with bromoacetyl bromide.

Materials:

-

Aniline

-

Bromoacetyl bromide

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled in an ice bath.

-

One equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise to the cooled solution.

-

Following the addition of bromoacetyl bromide, 0.019 mol of triethylamine (TEA) is added.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The mixture is then concentrated, and the residue is taken up in ethyl acetate.

-

The ethyl acetate solution is washed three times with water.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by crystallization from ethyl acetate to yield 2-bromo-N-phenylacetamide.

Applications as a Synthetic Intermediate

The primary utility of this compound in the scientific literature is as a reactive intermediate for the synthesis of more complex molecules with potential biological activity.

Synthesis of Agrochemicals

This compound is a key intermediate in the synthesis of the herbicide fenthiolamide. In a patented process, it is reacted with a salt of benzothiazolone to produce the final active ingredient.[4]

Synthesis of Potential Therapeutics for Alzheimer's Disease

In the context of medicinal chemistry, this compound has been utilized in the synthesis of potential agonists for the human presequence protease (hPreP).[5] The activation of hPreP is a therapeutic strategy for Alzheimer's disease. A brief experimental outline for its use is as follows:

-

A mixture of a thienopyrrolotriazinone derivative, this compound, potassium carbonate (K₂CO₃), and potassium iodide (KI) in acetonitrile (MeCN) is heated under reflux for 8 hours.[5] This reaction results in the alkylation of the thienopyrrolotriazinone with the acetamide moiety.[5]

Caption: Use as an intermediate in the synthesis of a potential hPreP agonist.

Biological Activity

There is currently no available scientific literature detailing the intrinsic biological activity, mechanism of action, or specific signaling pathway interactions of this compound. Its significance in a biological context is derived from its role as a building block for the synthesis of biologically active molecules.

Conclusion

This compound is a valuable and reactive chemical intermediate. While data on its direct biological effects are absent, its utility in the synthesis of agrochemicals and potential therapeutic agents is documented. This guide provides a summary of its known chemical properties, synthesis routes, and applications, serving as a foundational resource for researchers in synthetic and medicinal chemistry. Further research into this compound could focus on developing detailed and optimized synthesis protocols and exploring any potential, as yet unknown, biological activities.

References

- 1. This compound | C9H10BrNO | CID 34495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (29182-97-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Potential Applications of 2-Bromo-N-methyl-N-phenylacetamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-methyl-N-phenylacetamide is a versatile bifunctional molecule poised for significant applications in medicinal chemistry. Its unique structure, combining a reactive α-haloamide moiety with a modifiable N-aryl group, presents a valuable scaffold for the synthesis of a diverse array of potential therapeutic agents. This technical guide explores the prospective applications of this compound as a key building block in drug discovery, focusing on its utility in the synthesis of heterocyclic compounds and as an alkylating agent for targeted covalent inhibitors. Drawing parallels from structurally related N-phenylacetamide derivatives, this document outlines potential biological activities, detailed experimental protocols for derivatization, and workflows for screening and development.

Introduction: The N-Phenylacetamide Scaffold in Medicinal Chemistry

The N-phenylacetamide core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Derivatives of N-phenylacetamide have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anti-cancer properties. The versatility of this scaffold lies in the facile modification of both the acyl and the aniline components, allowing for the fine-tuning of physicochemical properties and biological targets. The introduction of a bromine atom at the α-position, as in this compound, significantly enhances its synthetic utility, rendering the methylene group highly susceptible to nucleophilic substitution.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing synthetic transformations.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| CAS Number | 29182-97-6 | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

| SMILES | CN(C(=O)CBr)c1ccccc1 |

Potential Applications in Medicinal Chemistry

Based on the known reactivity of α-haloamides and the biological profiles of related N-phenylacetamide derivatives, this compound holds potential in several key areas of drug discovery.

Versatile Intermediate for Heterocyclic Synthesis

The reactive carbon-bromine bond in this compound makes it an excellent precursor for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocyclic systems. These heterocyclic moieties are ubiquitous in pharmaceuticals.

A potential synthetic workflow for generating a library of heterocyclic derivatives is outlined below.

Precursor for Potential Antibacterial Agents

N-phenylacetamide derivatives have been reported to exhibit antibacterial activity. For instance, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives, synthesized from 2-bromo-N-(p-chlorophenyl)acetamide, showed moderate to high activity against various bacterial strains.[2] By analogy, derivatives of this compound could be synthesized and screened for antibacterial properties.

Table 2: Antibacterial Activity of Structurally Related 2-Amino-N-(p-chlorophenyl)acetamide Derivatives [2]

| Compound | Amine Moiety | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. A. baumannii | Inhibition Zone (mm) vs. P. aeruginosa |

| 5a | Butylamine | 15 | 13 | 12 |

| 5b | Octylamine | 18 | 16 | 14 |

| 5c | Piperidine | 20 | 18 | 16 |

| 5d | 3-Fluoroaniline | 22 | 20 | 18 |

Scaffold for Anticancer Drug Discovery

The N-phenylacetamide scaffold has been explored for the development of anticancer agents. The potential mechanism of action for some derivatives involves the induction of apoptosis. This compound can serve as a starting material for the synthesis of novel compounds to be evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and evaluation of derivatives of this compound, based on methodologies reported for analogous compounds.

General Procedure for the Synthesis of 2-Amino-N-methyl-N-phenylacetamide Derivatives

This protocol is adapted from the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives.[2]

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., butylamine, piperidine)

-

Dichloromethane (DCM)

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add the desired amine (1.2 eq) to the solution.

-

Add saturated aqueous potassium carbonate solution (2.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for In Vitro Antibacterial Screening (Disc Diffusion Method)

This protocol is based on the method described for screening 2-amino-N-(p-chlorophenyl)acetamide derivatives.[2]

Materials:

-

Synthesized 2-amino-N-methyl-N-phenylacetamide derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa)

-

Mueller-Hinton agar plates

-

Sterile filter paper discs (6 mm diameter)

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic (e.g., tetracycline) as a positive control

-

Incubator (37 °C)

Procedure:

-

Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

-

Inoculate Mueller-Hinton agar plates with a standardized bacterial suspension to create a lawn of bacteria.

-

Impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the test compound solutions.

-

Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (DMSO), onto the surface of the inoculated agar plates.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Structure-Activity Relationship (SAR) Considerations

Based on studies of similar N-phenylacetamide series, the following SAR insights can be anticipated and should be explored when designing a library of derivatives from this compound:

-

Substitution on the Phenyl Ring: The electronic nature and position of substituents on the N-phenyl ring can significantly influence biological activity. Electron-withdrawing groups may enhance activity in some cases.

-

Nature of the Nucleophile: The properties of the amine or other nucleophile used to displace the bromide will dictate the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) of the final compound, which in turn affects its biological activity and pharmacokinetic profile.

-

The N-Methyl Group: The presence of the N-methyl group, as opposed to an N-H, will prevent hydrogen bond donation and may influence the conformational preferences of the molecule, potentially impacting receptor binding.

Conclusion

This compound represents a promising and versatile starting material for the development of novel therapeutic agents. Its inherent reactivity, coupled with the proven biological relevance of the N-phenylacetamide scaffold, provides a solid foundation for the synthesis of diverse compound libraries with potential applications in antibacterial and anticancer research. The experimental protocols and strategic considerations outlined in this guide offer a framework for researchers to unlock the full potential of this valuable chemical entity in their drug discovery endeavors. Further investigation into the synthesis and biological evaluation of derivatives is warranted to fully elucidate their therapeutic promise.

References

An In-depth Technical Guide to 2-bromo-N-methyl-N-phenylacetamide: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-bromo-N-methyl-N-phenylacetamide and its analogs have emerged as a versatile platform for the development of novel therapeutic agents. The presence of the reactive α-bromoacetamide moiety allows for facile structural modification and covalent interaction with biological targets, making these compounds attractive candidates for drug discovery programs targeting a range of diseases, including cancer and microbial infections.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound and its structural analogs and derivatives. It includes detailed experimental protocols for their synthesis and biological evaluation, alongside a summary of key quantitative data to facilitate structure-activity relationship (SAR) analysis. Furthermore, this guide elucidates the known mechanisms of action, including the induction of apoptosis, with detailed signaling pathway diagrams to provide a deeper understanding of their cellular effects.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. A selection of these properties for the parent compound and related analogs is presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound[1] | C₉H₁₀BrNO | 228.09 | 1.9 | 0 | 1 |

| 2-bromo-N-phenylacetamide[2] | C₈H₈BrNO | 214.06 | 1.9 | 1 | 1 |

| 2-bromo-N-ethylacetamide | C₄H₈BrNO | 166.02 | 0.3 | 1 | 1 |

| 2-bromo-N-propylacetamide | C₅H₁₀BrNO | 180.04 | 0.9 | 1 | 1 |

| 2-bromo-N-isopropylacetamide | C₅H₁₀BrNO | 180.04 | 0.8 | 1 | 1 |

| 2-bromo-N-(1-phenylethyl)acetamide[3] | C₁₀H₁₂BrNO | 242.11 | 2.2 | 1 | 1 |

Synthesis of this compound and its Analogs

The synthesis of 2-bromo-N-arylacetamides is typically achieved through the acylation of a corresponding aniline derivative with a 2-bromoacetyl halide.

General Synthesis Workflow

The overall synthetic strategy involves the reaction of a primary or secondary aniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

Detailed Experimental Protocol: Synthesis of 2-bromo-N-phenylacetamide[4]

This protocol describes the synthesis of the parent compound, 2-bromo-N-phenylacetamide.

Materials:

-

Aniline

-

Bromoacetyl bromide

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled on ice.[4]

-

1.0 equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise, followed by the dropwise addition of 0.019 mol of triethylamine (TEA).[4]

-

The reaction mixture is allowed to warm to room temperature over 3 hours.[4]

-

The mixture is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate (EtOAc) and washed three times with water.[4]

-

The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.[4]

-

The crude product is purified by crystallization from EtOAc to afford 2-bromo-N-phenylacetamide.[4]

Synthesis of 2-amino-N-(p-chlorophenyl)acetamide Derivatives[5]

Structural diversity can be introduced by reacting the bromoacetamide intermediate with various amines.

Materials:

-

2-bromo-N-(4-chlorophenyl)acetamide

-

Substituted amine (e.g., butylamine, octylamine)

-

Saturated potassium carbonate (K₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

2-bromo-N-(4-chlorophenyl)acetamide (10 mmol) and saturated K₂CO₃ solution (10 mL) in dichloromethane (20 mL) are stirred at room temperature.[5]

-

The substituted amine (10 mmol) is added, and the mixture is reacted for 3 hours.[5]

-

The dichloromethane is removed under vacuum.

-

Deionized water (10 mL) is added, and the mixture is extracted with ethyl acetate (20 mL).

-

The organic layer is washed twice with deionized water.

-

The solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[5]

-

The crude product is purified by flash chromatography.

Biological Activities and Quantitative Data

Derivatives of 2-bromo-N-phenylacetamide have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [6]

| Compound | Substitution on N-phenyl ring | Cell Line | IC₅₀ (µM)[6] |

| 2b | m-nitro | PC3 | 52 |

| 2c | p-nitro | PC3 | 80 |

| Imatinib (Reference) | - | PC3 | 40 |

| 2c | p-nitro | MCF-7 | 100 |

| Imatinib (Reference) | - | MCF-7 | 98 |

Experimental Protocol: MTS Assay for Cytotoxicity [6]

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., PC3, MCF-7)

-

Culture medium (e.g., RPMI-1640) with fetal bovine serum and penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

MTS reagent

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate overnight.

-

Treat the cells with various concentrations of the test compounds.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.

Antimicrobial Activity

The antimicrobial potential of 2-bromo-N-arylacetamide derivatives has also been investigated against various bacterial strains.

Table 2: Antibacterial Activity of 2-amino-N-(p-chlorophenyl)acetamide Derivatives [5]

| Compound | Amine Substituent | Acinetobacter baumannii (Inhibition Zone, mm) | Pseudomonas aeruginosa (Inhibition Zone, mm) | Staphylococcus aureus (Inhibition Zone, mm) |

| 5a | Butylamino | 10 | 9 | 12 |

| 5b | Octylamino | 12 | 11 | 14 |

| 5c | Piperidin-1-yl | 11 | 10 | 13 |

| 5d | (3-Fluorophenyl)amino | 13 | 12 | 15 |

| Tetracycline (Reference) | - | 25 | 22 | 28 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton broth (MHB)

-

Test compounds

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final concentration.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanism of Action

A significant body of evidence suggests that the anticancer activity of N-phenylacetamide derivatives is mediated through the induction of apoptosis. This programmed cell death can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which often converge on the activation of executioner caspases like caspase-3.[7][8][9][10][11][12][13][14][15]

Apoptosis Induction Pathway

Phenylacetamide derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins such as Bax and Fas Ligand (FasL), leading to the activation of caspase-3.

The extrinsic pathway is initiated by the binding of FasL to its receptor, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[11][13][14] The intrinsic pathway is triggered by cellular stress, resulting in the upregulation of Bax, which promotes the release of cytochrome c from the mitochondria.[11][12][15] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9.[11][12][15] Both caspase-8 and caspase-9 can activate the executioner caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8][9][10][11][12][15]

Experimental Workflow for Apoptosis Detection

The following workflow outlines a general approach to investigate the pro-apoptotic effects of this compound derivatives.

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their demonstrated biological activities warrant further investigation. The pro-apoptotic mechanism of action of the anticancer derivatives provides a solid foundation for rational drug design and optimization. This technical guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold, providing the necessary data and protocols to advance their research and development efforts. Further studies focusing on the identification of specific molecular targets and in vivo efficacy are crucial next steps in translating the potential of these compounds into clinical applications.

References

- 1. This compound | C9H10BrNO | CID 34495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-N-(1-phenylethyl)acetamide | C10H12BrNO | CID 10776520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]

- 5. irejournals.com [irejournals.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspase-3 activation: Significance and symbolism [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis - Wikipedia [en.wikipedia.org]

The Diverse Biological Activities of N-Substituted Phenylacetamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-substituted phenylacetamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.

Core Synthesis Strategy

The fundamental synthesis of N-substituted phenylacetamides is typically achieved through the acylation of a substituted aniline with a phenylacetyl chloride derivative. A common variation involves a two-step process starting with the reaction of anilines with chloroacetyl chloride, followed by a nucleophilic substitution.

A generalized synthetic scheme is depicted below. The initial step involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base, such as sodium acetate in glacial acetic acid, to yield an intermediate 2-chloro-N-substituted-acetamide.[1] This intermediate is then reacted with a nucleophile, for instance, 2-mercaptobenzimidazole in a solvent like ethanol with a base such as triethylamine, to produce the final N-substituted phenylacetamide derivative.[1]

References

A-Bromo-N-methyl-N-phenylacetamide: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-methyl-N-phenylacetamide is a versatile bifunctional reagent that serves as a crucial intermediate in a wide array of organic syntheses. Its structure, featuring a reactive bromoacetyl group and a tertiary amide, allows for diverse chemical transformations, making it a valuable building block in the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, reactivity, and applications, with a focus on its role in the development of novel pharmaceuticals and fine chemicals. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its effective utilization in research and development.

Introduction

This compound, with the CAS number 29182-97-6, is a solid compound with a molecular weight of 228.09 g/mol and the empirical formula C₉H₁₀BrNO.[1] Its utility in organic synthesis primarily stems from the electrophilic nature of the α-carbon to the carbonyl group, which is readily attacked by various nucleophiles. The N-methyl-N-phenylamide moiety modulates the reactivity of the molecule and is often incorporated into the final target structure. This intermediate is particularly significant in the synthesis of heterocyclic compounds and other scaffolds of medicinal interest.[2][3]

Synthesis of this compound

Caption: Synthesis of this compound.

An alternative route involves the Wohl-Ziegler reaction, using N-methylacetanilide and N-Bromosuccinimide (NBS), although this method is less common.[4]

Physicochemical and Spectroscopic Data

A summary of key physical and identifying properties is provided below.

| Property | Value | Reference |

| CAS Number | 29182-97-6 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | |

| Appearance | Solid | |

| InChI Key | YLDILLQKQASWBA-UHFFFAOYSA-N | |

| SMILES String | O=C(CBr)N(C)C1=CC=CC=C1 |

Reactivity and Applications in Organic Synthesis

The primary mode of reactivity for this compound is as an alkylating agent. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions at the adjacent methylene carbon.

Synthesis of Heterocyclic Compounds

This intermediate is a valuable precursor for synthesizing various heterocyclic scaffolds. For instance, it can react with thioamides or thioureas to form thiazole derivatives, which are prevalent in many biologically active molecules.[7] Similarly, reaction with amines can lead to the formation of piperazinones and other nitrogen-containing heterocycles.

Synthesis of Pharmaceutical Analogs

The N-phenylacetamide core is found in numerous pharmaceutical agents.[2][8] By using this compound as a starting material, medicinal chemists can readily synthesize a library of analogs for structure-activity relationship (SAR) studies. For example, substitution of the bromine with various nucleophiles (amines, thiols, alcohols) introduces diverse functionalities.[2]

Caption: General reaction pathways for the intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the acylation of anilines.[6][9]

Materials:

-

N-Methylaniline

-

Bromoacetyl bromide

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

Dissolve N-methylaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for reacting the title compound with a generic nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., a primary amine, thiol) (1.0-1.2 eq.)

-

A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) (1.5-2.0 eq.)

-

Solvent (e.g., Acetonitrile, DMF)

-

Standard workup and purification reagents.

Procedure:

-

To a solution of the nucleophile (1.0 eq.) in the chosen solvent, add the base (1.5 eq.).

-

Add a solution of this compound (1.1 eq.) in the same solvent to the mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Perform an appropriate aqueous workup to remove inorganic salts and excess reagents.[9] This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Safety and Handling

This compound is classified as acutely toxic if swallowed (GHS06, Danger, H301).[1] It is a combustible, toxic compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and predictable reactivity as an alkylating agent make it an essential tool for constructing a wide range of organic molecules, particularly those with applications in medicinal chemistry and materials science. The protocols and data presented in this guide offer a foundational framework for its application in the laboratory.

References

- 1. This compound | C9H10BrNO | CID 34495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irejournals.com [irejournals.com]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (29182-97-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Comprehensive Review of Synthetic Routes for N-Aryl-α-Haloacetamides

For Researchers, Scientists, and Drug Development Professionals

N-aryl-α-haloacetamides are a critical class of organic compounds, serving as versatile building blocks and key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and biologically active molecules. Their utility stems from the presence of a reactive carbon-halogen bond, which allows for facile nucleophilic substitution, and the amide functionality, which is a common motif in bioactive compounds. This technical guide provides an in-depth review of the primary and alternative synthetic routes for the preparation of N-aryl-α-haloacetamides, offering detailed experimental protocols, quantitative data for comparison, and graphical representations of the synthetic workflows.

Core Synthetic Strategies

The synthesis of N-aryl-α-haloacetamides can be broadly categorized into two main approaches: the direct acylation of anilines and alternative methods that utilize different starting materials or reaction paradigms.

N-Acylation of Aryl Amines with α-Haloacetyl Halides

The most prevalent and straightforward method for synthesizing N-aryl-α-haloacetamides is the nucleophilic acyl substitution reaction between a substituted aniline and an α-haloacetyl halide, typically chloroacetyl chloride or bromoacetyl bromide.[1][2] This reaction is widely adopted due to its efficiency, broad substrate scope, and the ready availability of starting materials.

The general mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the α-haloacetyl halide. This is followed by the elimination of a hydrogen halide, which is typically neutralized by a base to drive the reaction to completion.

Key Reaction Parameters:

-

Acylating Agent: Chloroacetyl chloride and bromoacetyl bromide are the most common reagents. Chloroacetyl chloride is often preferred due to its lower cost and high reactivity.

-

Base: A variety of bases can be employed, including organic bases like triethylamine (TEA) and pyridine, or inorganic bases such as sodium acetate, sodium bicarbonate, and potassium carbonate.[3][4] The choice of base can influence the reaction rate and selectivity.

-

Solvent: The reaction can be performed in a range of solvents, from aprotic organic solvents like dichloromethane (DCM), benzene, and toluene to aqueous media.[4][5] Green chemistry approaches have demonstrated the use of water or phosphate buffers as effective and environmentally benign solvent systems.[6]

Experimental Workflow for N-Acylation:

Quantitative Data for N-Acylation of Aryl Amines:

| Entry | Aryl Amine | α-Haloacetyl Halide | Base | Solvent | Time | Temp. (°C) | Yield (%) | Reference |

| 1 | Aniline | Chloroacetyl chloride | - | Phosphate Buffer | 15 min | RT | 92 | [6] |

| 2 | 4-Methylaniline | Chloroacetyl chloride | - | Phosphate Buffer | 15 min | RT | 94 | [6] |

| 3 | 4-Methoxyaniline | Chloroacetyl chloride | - | Phosphate Buffer | 15 min | RT | 95 | [6] |

| 4 | 4-Chloroaniline | Chloroacetyl chloride | - | Phosphate Buffer | 20 min | RT | 90 | [6] |

| 5 | Aniline | Bromoacetyl bromide | Triethylamine | DCM | 3 h | RT | 85 | [2] |

| 6 | 4-Nitroaniline | Chloroacetyl chloride | Pyridine | Benzene | 2 h | Reflux | - | [4] |

| 7 | 4-Aminophenol | Chloroacetyl chloride | Sodium Acetate | Acetic Acid | 30 min | RT | 89 | [5][7] |

Detailed Experimental Protocols:

Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide in Aqueous Media [6]

-

Reactant Preparation: In a suitable reaction vessel, dissolve the substituted aniline (e.g., aniline, 1.0 equivalent) in a 0.1 M phosphate buffer (pH 7.4).

-

Reaction: To the stirring solution at room temperature, add chloroacetyl chloride (1.1 equivalents) dropwise.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for approximately 15-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: If the product precipitates, collect the solid by vacuum filtration and wash with cold water. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Bromo-N-phenylacetamide in an Organic Solvent [2]

-

Reactant Preparation: Dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Reaction: Cool the solution to 0°C in an ice bath. Add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Synthesis from α-Haloacetic Acids and Anilines using Coupling Reagents

An alternative to using highly reactive α-haloacetyl halides is the direct coupling of α-haloacetic acids with anilines. This method requires the use of a coupling reagent to activate the carboxylic acid. This approach is particularly useful for sensitive substrates where the use of acyl halides might lead to side reactions.

Common Coupling Reagents:

-

Dicyclohexylcarbodiimide (DCC)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

The general workflow involves the in-situ formation of an active ester from the α-haloacetic acid and the coupling reagent, which is then readily attacked by the aniline to form the desired amide.

Experimental Workflow for Amide Coupling:

Quantitative Data for Amide Coupling Reactions:

| Entry | Aryl Amine | α-Haloacetic Acid | Coupling Reagent | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| 1 | Aniline | Chloroacetic acid | DCC | DCM | 12 | RT | Good |

| 2 | 4-Bromoaniline | Bromoacetic acid | EDC/HOBt | DMF | 16 | RT | Moderate |

| 3 | 2,6-Dimethylaniline | Chloroacetic acid | HATU | DMF | 24 | RT | Moderate |

Note: Specific quantitative data for the synthesis of N-aryl-α-haloacetamides using coupling reagents is less commonly reported in dedicated studies but can be inferred from general amide coupling literature.

Detailed Experimental Protocol:

Protocol 3: Synthesis of 2-Chloro-N-phenylacetamide using DCC

-

Reactant Preparation: To a solution of chloroacetic acid (1.0 equivalent) in anhydrous DCM, add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0°C.

-

Activation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester.

-

Reaction: Add a solution of aniline (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Filter off the precipitated dicyclohexylurea (DCU).

-

Isolation: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi and Passerini reactions, offer a convergent and atom-economical approach to complex molecules. While not a direct route to N-aryl-α-haloacetamides in their classical form, modifications of these reactions could potentially be adapted for their synthesis.

-

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using an α-haloacetic acid as the carboxylic acid component, an N-aryl-α-haloacetamide substructure is incorporated into the final product.

-

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. Similar to the Ugi reaction, employing an α-haloacetic acid would introduce the desired moiety.

These methods are particularly valuable in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.

Conclusion

The synthesis of N-aryl-α-haloacetamides is a well-established field with the N-acylation of anilines with α-haloacetyl halides being the most robust and widely used method. This approach offers high yields and operational simplicity. Alternative methods, such as the use of coupling reagents with α-haloacetic acids, provide a milder option for sensitive substrates. While less direct, multicomponent reactions present a powerful strategy for incorporating the N-aryl-α-haloacetamide scaffold into more complex molecular architectures. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and the availability of starting materials. The development of greener and more efficient protocols continues to be an active area of research, promising more sustainable and cost-effective methods for the production of these valuable chemical intermediates.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Bromo-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-methyl-N-phenylacetamide is a versatile bifunctional reagent characterized by its electrophilic α-carbon, susceptible to nucleophilic attack, and a chemically responsive N-methyl-N-phenylacetamide moiety. This technical guide provides a comprehensive analysis of its electrophilic reactivity, drawing upon kinetic studies of structurally analogous N-methyl-α-bromoacetanilides. Detailed experimental protocols for its synthesis and kinetic analysis are presented, alongside a summary of its physicochemical and spectroscopic properties. The document aims to serve as a foundational resource for researchers leveraging this compound in synthetic chemistry and drug development, offering insights into its reaction mechanisms and potential applications as an alkylating agent.

Introduction

This compound, a halogenated amide, presents two primary sites of reactivity: the electrophilic α-carbon and the N-methyl-N-phenylamino group. The bromine atom, a good leaving group, renders the adjacent carbon susceptible to nucleophilic substitution, making the molecule an effective alkylating agent. The N-methyl-N-phenylacetamide core, in turn, influences the electronic properties and steric environment of the reactive center, thereby modulating its reactivity. Understanding the kinetics and mechanisms of its reactions is crucial for predicting its behavior in complex synthetic pathways and for the rational design of novel molecules in medicinal chemistry.

This guide synthesizes available data on the synthesis, properties, and electrophilic reactivity of this compound and its close analogs.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| CAS Number | 29182-97-6 |

| Appearance | Solid |

| SMILES | CN(C1=CC=CC=C1)C(=O)CBr |

| InChI Key | YLDILLQKQASWBA-UHFFFAOYSA-N |

| ¹H NMR (Predicted) | Due to the lack of experimentally reported data, predicted shifts are as follows: δ ~7.3-7.5 (m, 5H, Ar-H), 4.0 (s, 2H, CH₂Br), 3.3 (s, 3H, N-CH₃) ppm. |

| ¹³C NMR (Predicted) | Predicted shifts are as follows: δ ~168 (C=O), 142 (Ar-C), 129, 128, 127 (Ar-CH), 37 (N-CH₃), 28 (CH₂Br) ppm. |

| IR Spectroscopy | Characteristic peaks expected around 1660-1680 cm⁻¹ (amide C=O stretch) and 600-700 cm⁻¹ (C-Br stretch). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Electrophilic Reactivity and Reaction Mechanisms

The primary electrophilic character of this compound is centered at the α-carbon. The reactivity of this site is significantly influenced by the electronic effects of the substituents on the phenyl ring of the N-methyl-N-phenylacetamide moiety.

Kinetic studies on the reactions of N-methyl-Y-α-bromoacetanilides (where Y represents a substituent on the phenyl ring) with benzylamines in dimethyl sulfoxide (DMSO) have provided valuable insights into the reaction mechanisms.[1] For this compound, Y is a hydrogen atom.

The reaction is proposed to proceed via a concerted (Sₙ2) mechanism. However, the nature of the transition state is dependent on the electronic nature of the substituent on the phenyl ring. For electron-donating groups, a concerted mechanism with a five-membered ring transition state involving hydrogen bonding between the amine proton and the carbonyl oxygen is suggested.[1] Conversely, for electron-withdrawing groups, a concerted mechanism with an enolate-like transition state where the nucleophile attacks the α-carbon is proposed.[1]

The relationship between the substituent's electronic properties and the reaction rate is often quantified using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. Hammett plots for the reactions of N-methyl-Y-α-bromoacetanilides with benzylamines are biphasic, indicating a change in the reaction mechanism with the electronic nature of the substituent.[1]

The following diagram illustrates the proposed reaction pathway for the nucleophilic substitution of this compound with an amine.

Caption: Proposed Sₙ2 reaction pathway.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the closely related 2-bromo-N-phenylacetamide is available and can be adapted for the N-methylated analog.[2]

Materials:

-

N-methylaniline

-

Bromoacetyl bromide

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-methylaniline (1 equivalent) in DCM in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add bromoacetyl bromide (1 equivalent) dissolved in DCM to the cooled solution.

-

Add TEA (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in EtOAc and wash three times with water.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as EtOAc.

The following workflow diagram outlines the synthesis process.

Caption: Synthesis workflow for this compound.

Kinetic Analysis of Nucleophilic Substitution

The following is a general protocol for studying the kinetics of the reaction between this compound and a nucleophile (e.g., a substituted benzylamine), adapted from the study of related compounds.[1]

Materials:

-

This compound

-

Substituted benzylamine

-

Dimethyl sulfoxide (DMSO, spectroscopic grade)

-

Conductivity meter or UV-Vis spectrophotometer

-

Thermostated water bath

Procedure:

-

Prepare stock solutions of this compound and the benzylamine of known concentrations in DMSO.

-

Equilibrate both solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in a thermostated water bath.

-

Initiate the reaction by mixing equal volumes of the two solutions.

-

Monitor the progress of the reaction over time. This can be done by:

-

Conductivity: Following the change in electrical conductivity of the solution as ionic products are formed.

-

UV-Vis Spectroscopy: Monitoring the change in absorbance at a wavelength where one of the reactants or products has a strong and unique absorption.

-

-

The pseudo-first-order rate constant (k_obs) can be determined by running the reaction with a large excess of the amine.

-

The second-order rate constant (k_N) is then calculated by dividing k_obs by the concentration of the amine.

-

Repeat the experiment with different substituted benzylamines to determine the Hammett ρ value.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to act as an alkylating agent allows for the introduction of the N-methyl-N-phenylacetamido moiety into various molecular scaffolds. This is particularly relevant in drug discovery, where this group can be incorporated to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The reactivity of the α-carbon allows for the synthesis of a wide range of derivatives through reactions with various nucleophiles, including amines, thiols, and carbanions. This versatility makes it a useful intermediate for the construction of more complex molecules with potential biological activity.

Conclusion

This compound is a reactive electrophile with significant potential in organic synthesis and medicinal chemistry. Its reactivity is governed by the electrophilicity of the α-carbon, which is influenced by the electronic properties of the N-methyl-N-phenylacetamide group. The kinetic data from analogous compounds provide a strong framework for understanding and predicting its behavior in nucleophilic substitution reactions. The experimental protocols provided in this guide offer a starting point for the synthesis and further investigation of this versatile reagent. Future studies focusing on the specific quantitative reactivity and spectroscopic characterization of this compound will further enhance its utility for the scientific community.

References

solubility of 2-bromo-N-methyl-N-phenylacetamide in common organic solvents

Technical Guide: Solubility of 2-bromo-N-methyl-N-phenylacetamide

Introduction

This compound (CAS No: 29182-97-6) is an organic compound whose physicochemical properties are of interest in various fields, including synthetic chemistry and drug discovery. Solubility is a critical parameter that dictates the feasibility of its use in reaction media, its purification via crystallization, and its formulation in pharmaceutical preparations. An understanding of its solubility profile in common organic solvents is essential for its effective application.

This technical guide provides available solubility data for this compound and presents detailed experimental protocols for its determination. Due to the limited availability of quantitative solubility data in published literature, this document emphasizes the methodologies required for researchers to ascertain this critical property.

Physicochemical Properties & Predicted Solubility

This compound is a solid at room temperature with a molecular weight of 228.09 g/mol .[1] Its structure, featuring a polar amide group, a nonpolar phenyl group, and a methyl group, suggests a nuanced solubility profile. The presence of the bromine atom further influences its polarity and molecular weight.

Based on the principle of "like dissolves like," it can be predicted that:

-

High Solubility is likely in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the amide group.

-

Moderate to Good Solubility is expected in polar protic solvents like ethanol and methanol, as well as in chlorinated solvents like dichloromethane and chloroform.

-

Limited Solubility is anticipated in nonpolar solvents such as hexane and toluene, where the polar amide group will hinder dissolution.

Quantitative Solubility Data

A thorough review of scientific literature reveals a scarcity of published quantitative solubility data for this compound in common organic solvents. The only available data point is for its solubility in water.[2] For all other solvents, experimental determination is required.

| Solvent | Chemical Class | Solubility (at 25 °C) |

| Water | Protic | 1196.89 mg/L[2] |

| Ethanol | Polar Protic | Data not available; experimental determination recommended. |

| Methanol | Polar Protic | Data not available; experimental determination recommended. |

| Acetone | Polar Aprotic | Data not available; experimental determination recommended. |

| Dichloromethane | Chlorinated | Data not available; experimental determination recommended. |

| Ethyl Acetate | Ester | Data not available; experimental determination recommended. |

| Toluene | Aromatic Hydrocarbon | Data not available; experimental determination recommended. |

| Hexane | Nonpolar | Data not available; experimental determination recommended. |

| DMSO | Polar Aprotic | Data not available; experimental determination recommended. |

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for both rapid qualitative assessment and rigorous quantitative measurement of solubility.

Protocol for Qualitative Solubility Assessment

This method allows for a quick screening of suitable solvents.[3]

Materials:

-

This compound

-

Small test tubes or vials (1.5-2 mL)

-

Selection of organic solvents (e.g., Ethanol, Acetone, Dichloromethane, Toluene, Hexane)

-

Vortex mixer and spatula

Procedure:

-

Preparation: Label a series of test tubes, one for each solvent.

-

Addition of Solute: Add approximately 5-10 mg of this compound to each tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.

-

Observation: Allow the samples to stand for 2-3 minutes and visually inspect for undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Protocol for Quantitative Solubility Determination (Static Equilibrium Method)

This analytical method provides precise solubility values and is considered a standard approach.[3][4]

Materials:

-

This compound

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining after equilibration.

-

Record the exact weight of the compound added.

-

Add a known, precise volume of the selected organic solvent (e.g., 5.00 mL).

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to test samples at different time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed, clean vial to remove all undissolved solids.

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution gravimetrically with the same solvent to a concentration within the analytical instrument's linear range.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the diluted sample and the standard solutions using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to quantify the concentration in the saturated sample accurately.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL, g/100 g solvent, or mol/L based on the determined concentration and the dilution factor.

-

Workflow Visualization

The logical flow for determining the quantitative solubility of a solid compound in an organic solvent is depicted below.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

2-bromo-N-methyl-N-phenylacetamide molecular weight and formula

This guide provides core technical data and structural information for the chemical compound 2-bromo-N-methyl-N-phenylacetamide, a reagent often used in organic synthesis and pharmaceutical research.

Core Chemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [1][2][3] |

| Molecular Weight | 228.09 g/mol | [1][2][4] |

| CAS Number | 29182-97-6 | [2][3] |

Methodology for Property Determination

The molecular formula and weight of chemical compounds are standardly determined through a combination of analytical techniques. While specific experimental records for this compound are not detailed in the provided search results, the typical methodologies include:

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. The molecule is ionized, and its mass-to-charge ratio is measured, providing a highly accurate molecular weight. High-resolution mass spectrometry (HRMS) can further help in confirming the elemental composition.

-

Elemental Analysis: This method determines the percentage composition of elements (like carbon, hydrogen, nitrogen, and bromine) in a sample. The resulting percentages are used to derive the empirical formula, which is then compared with the molecular weight from mass spectrometry to establish the definitive molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and the presence of functional groups (e.g., the phenyl ring, methyl group, and bromoacetyl moiety), which corroborates the molecular formula.

Structural Visualization

To illustrate the logical relationship of the constituent chemical groups within this compound, the following diagram breaks down the molecule into its primary functional components attached to the central nitrogen atom of the acetamide core.

Functional components of this compound.

References

An In-depth Technical Guide on the Hazards and Safety Precautions for Handling 2-bromo-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling 2-bromo-N-methyl-N-phenylacetamide (CAS No: 29182-97-6). The information is compiled from publicly available safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and research environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a basis for its hazard profile.

GHS Hazard Statements:

-

H301: Toxic if swallowed[1]

Signal Word: Danger[1]

Hazard Pictograms:

-

GHS06 (Skull and Crossbones) for Acute Toxicity

-

GHS07 (Exclamation Mark) for Skin, Eye, and Respiratory Irritation

Physical and Chemical Properties